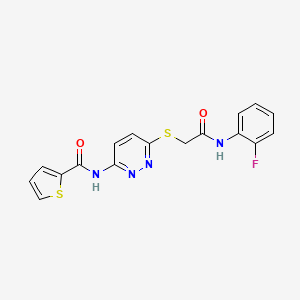
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O2S2 and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . They are evaluated against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit the expression of collagen , a key protein involved in the formation of fibrotic tissue.
Biochemical Pathways
The compound appears to affect the collagen synthesis pathway, leading to a decrease in collagen expression . This suggests that the compound may interfere with the biochemical processes involved in collagen production or stability, thereby exerting its anti-fibrotic effects.
Result of Action
The compound has been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound might have potential as an anti-fibrotic drug.
Biological Activity
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C17H13FN4O2S2 |
| Molecular Weight | 388.44 g/mol |
| Purity | ~95% |
The structure includes a thiophene ring, a pyridazine moiety, and a fluorophenyl group, which contribute to its pharmacological properties.
This compound primarily acts as an immune modulator . It stimulates the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate immune responses. Upon activation, STING triggers a cascade involving interferon regulatory factors, leading to increased expression of type I interferons and other cytokines. This enhances immune responses against tumors and viral infections.
Antitumor Activity
Preliminary studies indicate that this compound exhibits significant antitumor properties . It has been shown to inhibit tumor growth by modulating inflammatory pathways and enhancing immune responses. The ability to activate the STING pathway suggests potential applications in cancer therapy, particularly in immuno-oncology.
Anti-inflammatory Effects
The compound also demonstrates notable anti-inflammatory activity . It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation. This activity is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Here are some key findings:
- Synthesis : The synthesis involves multi-step organic reactions that require careful optimization to ensure high yields and purity.
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .
- Molecular Docking Studies : Molecular docking studies indicate that the compound interacts favorably with targets involved in cancer progression and inflammation, further supporting its therapeutic potential .
Case Studies
Several case studies have highlighted the efficacy of this compound in specific contexts:
- Cancer Models : In animal models of cancer, treatment with this compound resulted in significant tumor size reduction compared to controls, demonstrating its potential as an anticancer agent .
- Inflammatory Disease Models : In models of inflammatory diseases, administration of the compound led to decreased levels of inflammatory markers, indicating its role as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S2/c18-11-4-1-2-5-12(11)19-15(23)10-26-16-8-7-14(21-22-16)20-17(24)13-6-3-9-25-13/h1-9H,10H2,(H,19,23)(H,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGGZMVAVPDKFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














